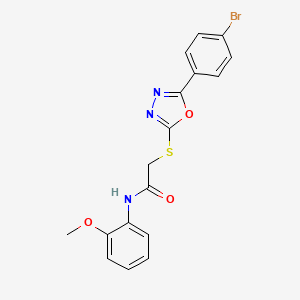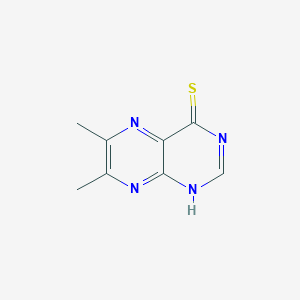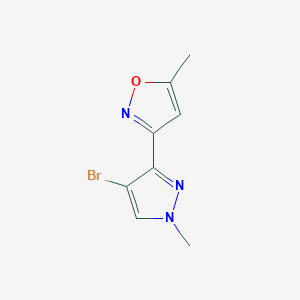
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a complex organic compound with the molecular formula C35H35BN2O4 It is known for its unique structure, which includes a pyridinium ion, a morpholine ring, and a tetraphenylborate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate typically involves multiple steps. One common method starts with the preparation of the pyridinium ion, which is then reacted with morpholine-4-carbonyl chloride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the morpholine ring can form hydrogen bonds with various receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium chloride
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium bromide
- 4-Methoxy-1-(morpholine-4-carbonyl)pyridinium iodide
Uniqueness
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is unique due to the presence of the tetraphenylborate anion, which imparts distinct chemical properties compared to its halide counterparts. This anion can enhance the compound’s solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C35H35BN2O3 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC 名称 |
(4-methoxypyridin-1-ium-1-yl)-morpholin-4-ylmethanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H15N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h1-20H;2-5H,6-9H2,1H3/q-1;+1 |
InChI 键 |
KSCXXVJBVNNRTR-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COC1=CC=[N+](C=C1)C(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




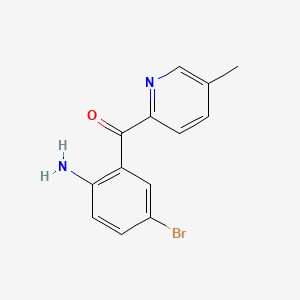
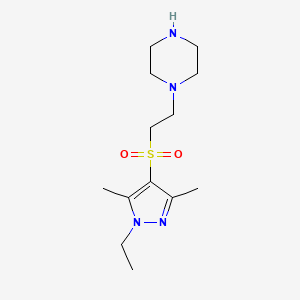
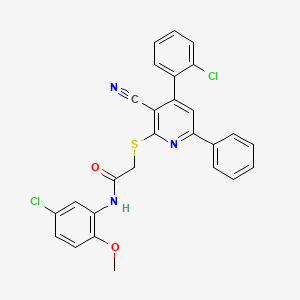
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
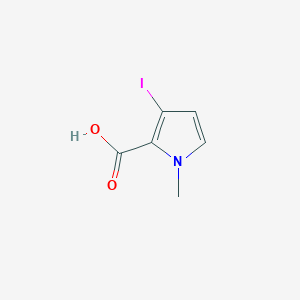
![Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B11774854.png)

![3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11774865.png)

